An In-depth Technical Guide to the Molecular Weight and Physical Properties of Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP
An In-depth Technical Guide to the Molecular Weight and Physical Properties of Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular weight and key physical properties of the complex oligosaccharide, Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP. As a chromogenic substrate and a significant biological epitope, a thorough understanding of its characteristics is paramount for its application in glycobiology, enzymology, and drug discovery. This document delves into the theoretical and experimental determination of its properties, offering field-proven insights and detailed protocols for its characterization.
Introduction: The Significance of a Labeled Tetrasaccharide
The oligosaccharide Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc, a derivative of the lacto-N-tetraose backbone, is a fundamental structure in glycobiology, playing roles in cell recognition, adhesion, and signaling. The addition of a p-nitrophenyl (pNP) group at the reducing end provides a valuable tool for researchers. This chromogenic tag allows for sensitive detection in various analytical techniques and serves as a leaving group in enzymatic assays, enabling the kinetic analysis of glycosidases and glycosyltransferases.
This guide will systematically explore the core physicochemical attributes of this molecule, providing the foundational knowledge necessary for its effective use in research and development.
Molecular Weight and Core Physicochemical Data
The fundamental identity of Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP is defined by its molecular formula and corresponding molecular weight. These values are critical for a range of applications, from interpreting mass spectrometry data to preparing solutions of known molarity.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₈N₂O₂₃ | [1] |
| Average Molecular Weight | 828.73 g/mol | [2] |
| Monoisotopic Mass | 828.2648 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity (Typical) | >97.0% (HPLC) | [2] |
Expert Insight: The distinction between average molecular weight and monoisotopic mass is crucial. For mass spectrometry, particularly high-resolution instruments, the monoisotopic mass (the mass of the molecule with the most abundant isotopes) is the value that will be observed. For gravimetric preparations and most other applications, the average molecular weight is used.
Experimental Determination of Molecular Weight: Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the premier technique for determining the molecular weight of large, non-volatile molecules like oligosaccharides. Its high sensitivity and mass accuracy provide unambiguous confirmation of the compound's identity.
The Causality Behind MALDI-TOF MS for Oligosaccharide Analysis
Oligosaccharides are polar, non-volatile molecules, making them challenging to ionize by traditional mass spectrometry techniques. MALDI-TOF MS overcomes this by co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn gently ionizes the oligosaccharide, typically as a singly charged sodium or potassium adduct ([M+Na]⁺ or [M+K]⁺). The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination.
Detailed Protocol for MALDI-TOF MS
This protocol provides a robust starting point for the analysis of Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP.
Materials:
-
Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP sample
-
MALDI Matrix: 2,5-Dihydroxybenzoic acid (DHB) or α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Solvents: High-purity water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
MALDI target plate
-
Calibrant: A mixture of peptides or oligosaccharides with known masses bracketing the expected mass of the analyte.
Procedure:
-
Sample Preparation:
-
Dissolve the oligosaccharide in high-purity water to a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of the chosen matrix (DHB is often a good choice for neutral oligosaccharides) in a 50:50 (v/v) mixture of ACN and water containing 0.1% TFA.
-
-
Sample Spotting (Dried-Droplet Method):
-
On the MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.
-
Allow the mixture to air-dry completely at room temperature. This process should result in the formation of a crystalline spot.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using the chosen calibrant mixture.
-
Operate the instrument in positive ion reflector mode for higher mass accuracy.
-
-
Data Acquisition:
-
Acquire spectra from the sample spot by firing the laser at various positions within the crystal.
-
Average several hundred laser shots to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the sodiated adduct ([M+Na]⁺) of the oligosaccharide. The expected m/z would be approximately 828.26 + 22.99 = 851.25.
-
The presence of a prominent peak at this m/z confirms the molecular weight of the compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of a synthetic oligosaccharide is critical for its use in quantitative assays. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Method of Choice
Due to the highly polar nature of oligosaccharides, they are poorly retained on traditional reversed-phase (C18) HPLC columns. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., amide-based) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention and separation.
Detailed Protocol for HILIC-UV HPLC
The p-nitrophenyl group provides a convenient chromophore for UV detection, simplifying the analytical setup.
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A HILIC column, such as an amide-based column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium formate, pH 4.5
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the oligosaccharide in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 305 nm (for the p-nitrophenyl group)
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 80 25.0 60 26.0 40 28.0 40 29.0 80 | 35.0 | 80 |
-
-
Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Other Key Physical Properties
Solubility
Predicting the exact solubility of complex oligosaccharides can be challenging. However, based on the properties of similar compounds, the following can be expected:
-
Water: Soluble. The high number of hydroxyl groups and the acetamido group contribute to its hydrophilicity.
-
Methanol, Ethanol: Sparingly soluble to soluble.[3]
-
Acetonitrile: Sparingly soluble.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Likely soluble.
-
Non-polar organic solvents (e.g., hexane, dichloromethane): Insoluble.
Experimental Insight: For preparing stock solutions, sterile, high-purity water is the recommended solvent. For applications requiring a non-aqueous environment, DMSO is a common choice.
UV-Visible Spectroscopy
The p-nitrophenyl group exhibits strong UV absorbance, which is fundamental to its use as a chromogenic tag. The absorbance maximum of the pNP group is pH-dependent. In its protonated form (at acidic to neutral pH), it absorbs around 317 nm. In its deprotonated, phenolate form (at alkaline pH), the absorbance maximum shifts to approximately 400-410 nm with a significant increase in the molar extinction coefficient.[4]
Application Note: This pH-dependent shift is the basis for many enzymatic assays. The cleavage of the glycosidic bond releases p-nitrophenol. By stopping the reaction with a basic solution (e.g., sodium carbonate), the p-nitrophenol is converted to the intensely yellow p-nitrophenolate ion, which can be quantified by measuring the absorbance at 405 nm.
Stability
p-Nitrophenyl glycosides are generally stable when stored as a dry solid at -20°C, protected from light and moisture. In solution, their stability is influenced by pH and temperature. At neutral to alkaline pH, there is a risk of spontaneous hydrolysis, leading to the release of p-nitrophenol and a corresponding increase in background absorbance in assays.[3] It is therefore recommended to prepare aqueous solutions fresh before use or to store them as frozen aliquots.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the confirmation of the monosaccharide composition, anomeric configurations (α or β), and the linkages between the sugar units.
Conclusion
The characterization of Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP relies on a suite of modern analytical techniques. Its molecular weight is definitively confirmed by MALDI-TOF mass spectrometry, while its purity is best assessed using HILIC-HPLC. The inherent properties of the p-nitrophenyl group facilitate its detection and quantification. A thorough understanding of its physical properties, including solubility and stability, is essential for its reliable use in research and development. The protocols and insights provided in this guide offer a solid foundation for scientists working with this important and versatile glycobiological tool.
References
-
Carbohydrate Research. (1997). 1H and 13C NMR Analysis of the Pentasaccharide Gal Beta (1-->4)GlcNAc Beta (1-->3)-[GlcNAc Beta (1-->6)]Gal Beta (1-->4)GlcNAc Synthesized by the Mid-Chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of Rat Serum. Available at: [Link]
-
ScholarsArchive@UNO. (2007). Characterization of Oligosaccharides and Nanoparticles by MALDI-TOF Mass Spectrometry. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). MALDI-TOF Sample Preparation. Available at: [Link]
-
DiVA portal. (2015). Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides. Available at: [Link]
-
PMC. (2018). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Available at: [Link]
-
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available at: [Link]
-
ResearchGate. (n.d.). Sugar Monomer and Oligomer Solubility. Available at: [Link]
-
IntechOpen. (2017). Polysaccharides in Solution: Experimental and Computational Studies. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the HILIC separation gradient by 2-factor at 3-level... Available at: [Link]
-
PubChem. (n.d.). GalNAc beta(1-3)Gal alpha(1-3)Gal beta(1-4)Glc-beta-pNP. Available at: [Link]
-
NIH. (n.d.). Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease. Available at: [Link]
-
ACS Publications. (2021). Cellobiose as a Model Carbohydrate for Predicting Solubilities in Nonaqueous Solvents. Available at: [Link]
-
Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Available at: [Link]
-
PMC. (2014). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Available at: [Link]
-
ResearchGate. (n.d.). Selective 13C‐Labels on Repeating Glycan Oligomers to Reveal Protein Binding Epitopes through NMR. Available at: [Link]
-
Waters. (n.d.). Optimization of GlycoWorks HILIC SPE for the Quantitative and Robust Recovery of N-Linked Glycans from mAb-Type. Available at: [Link]
-
MDPI. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Available at: [Link]
-
MDPI. (2023). Utilizing the 1 H- 15 N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. Available at: [Link]
-
PMC. (2016). Reversed-phase separation methods for glycan analysis. Available at: [Link]
-
PMC. (2021). Selective 13C‐Labels on Repeating Glycan Oligomers to Reveal Protein Binding Epitopes through NMR: Polylactosamine Binding to Galectins. Available at: [Link]
-
Wiley-VCH. (n.d.). Ion intensity analysis of post-source decay fragmentation in curved-field reflectron matrix-assisted laser desorption/ionization. Available at: [Link]
-
PMC. (2003). Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups. Available at: [Link]
-
OIV. (2012). DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. Available at: [Link]
-
SciELO. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Available at: [Link]
-
Scilit. (n.d.). Matrix‐assisted laser desorption/ionization in‐source decay combined with tandem time‐of‐flight mass spectrometry of permethylated oligosaccharides: targeted characterization of specific parts of the glycan structure. Available at: [Link]
-
MassTech. (n.d.). Sample preparation strategies in MALDI. Available at: [Link]
-
ResearchGate. (n.d.). Sequence determination of oligosaccharides and regular polysaccharides using NMR spectroscopy and a novel Web-based version of the computer program CASPER. Available at: [Link]
-
PubMed. (1977). Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride. Available at: [Link]
-
RSC Publishing. (n.d.). In-source photocatalytic fragmentations of oligosaccharides in surface-assisted laser desorption/ionization mass spectrometry over titania nanoparticles. Available at: [Link]
-
PubMed. (1980). The separation by liquid chromatography (under elevated pressure) of phenyl, benzyl, and O-nitrophenyl glycosides of oligosaccharides. Analysis of substrates and products for four N-acetyl-D-glucosaminyl-transferases involved in mucin synthesis. Available at: [Link]
-
ETH Zurich. (2016). MALDI-TOF/TOF mass spectrometry. Available at: [Link]
-
University of Bath. (n.d.). Coefficients for p-Nitrophenol. Available at: [Link]
-
PubMed. (2020). Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase. Available at: [Link]
-
Agilent. (2024). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Available at: [Link]
-
MDPI. (2021). Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. Available at: [Link]
-
UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Available at: [Link]
-
SpringerLink. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available at: [Link]
-
Rsc.org. (n.d.). Synthesis of di-GOx Pluronic A protein derivatization chemistry based on p-nitrophenol-activation was applied with small modifications. Available at: [Link]
-
rapidmicrobiology.com. (2019). Rapid Confirmation Using MALDI-TOF III: a rapidmicrobiology.com Report. Available at: [Link]
-
Waters. (n.d.). Parallel MALDI-Tof Post Source Decay Analysis of a Complex Protein Mixture. Available at: [Link]
-
American Laboratory. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. Available at: [Link]
-
PMC. (2010). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Available at: [Link]
Sources
- 1. Sample Preparation for MALDI-TOF Mass Spectrometry of Model Prebiotic Reactions in Simulated Ocean World Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
